2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2-methyl-2-(oxolan-3-yl) group. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers, leading to different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Oxolan Group: The oxolan group can be introduced via a nucleophilic substitution reaction, where an appropriate oxolan derivative reacts with the cyclopropane intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the oxolan group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with the oxolan group at a different position.
2-(oxolan-3-yl)cyclopropane-1-carboxylic acid: Lacks the methyl group.
Cyclopropane-1-carboxylic acid: Simplest form without any additional substituents.
Uniqueness
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chiral centers also adds to its complexity and potential for diverse stereoisomeric forms, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1595970-93-6 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
0 |
Origin of Product |
United States |
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